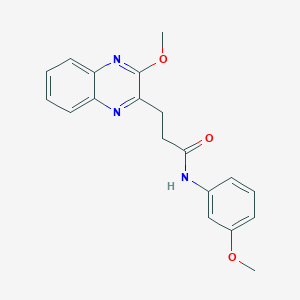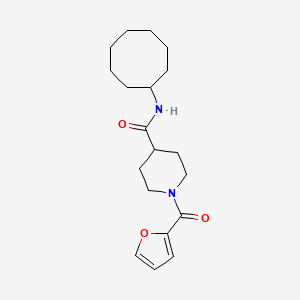![molecular formula C20H24FN5O2 B5377537 5-({3-[4-(4-fluorophenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-2-pyrazinol](/img/structure/B5377537.png)
5-({3-[4-(4-fluorophenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-2-pyrazinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-({3-[4-(4-fluorophenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-2-pyrazinol, commonly known as FMP, is a chemical compound that has gained significant attention in the field of pharmacology due to its potential therapeutic applications. FMP is a pyrazinol derivative that has been found to exhibit a wide range of pharmacological activities, including antipsychotic, antidepressant, and anxiolytic effects. In
Mechanism of Action
The exact mechanism of action of FMP is not fully understood. However, it has been proposed that FMP acts as a dopamine D2 receptor antagonist, serotonin 5-HT1A receptor agonist, and serotonin 5-HT2A receptor antagonist. FMP has also been shown to modulate the activity of other neurotransmitter systems, such as the noradrenergic and cholinergic systems. The modulation of these neurotransmitter systems may contribute to the pharmacological effects of FMP.
Biochemical and Physiological Effects:
FMP has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to modulate the activity of various neurotransmitter systems, which may contribute to its pharmacological effects. FMP has also been shown to affect the levels of various hormones, including cortisol, prolactin, and growth hormone. The effects of FMP on these hormones may have implications for its therapeutic potential in various disorders.
Advantages and Limitations for Lab Experiments
FMP has several advantages for lab experiments, including its high potency, selectivity, and efficacy. FMP has also been found to have a favorable pharmacokinetic profile, which may make it a suitable candidate for clinical development. However, FMP has some limitations, such as its potential for off-target effects and toxicity. The safety and tolerability of FMP need to be carefully evaluated in preclinical and clinical studies.
Future Directions
There are several future directions for the study of FMP. One direction is to further explore the mechanism of action of FMP and its effects on various neurotransmitter systems. Another direction is to investigate the therapeutic potential of FMP in various neurological and psychiatric disorders, such as schizophrenia, depression, and anxiety. The safety and tolerability of FMP also need to be carefully evaluated in preclinical and clinical studies. Additionally, the development of new analogs of FMP may lead to the discovery of more potent and selective compounds with improved therapeutic potential.
Synthesis Methods
FMP can be synthesized using various methods, including the reaction of 5-aminopyrazine-2-carboxylic acid with 1-(4-fluorophenyl)piperazine and 1-benzylpiperidine in the presence of a coupling agent. Another method involves the reaction of 5-aminopyrazine-2-carboxylic acid with 1-(4-fluorophenyl)piperazine and 1-chlorocarbonyl-4-piperidone in the presence of a base. The yield of FMP can be improved by optimizing the reaction conditions, such as the reaction temperature, reaction time, and solvent system.
Scientific Research Applications
FMP has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been found to exhibit antipsychotic, antidepressant, and anxiolytic effects in animal models. FMP has also been shown to modulate the activity of various neurotransmitter systems, including dopamine, serotonin, and norepinephrine. The potential of FMP as a therapeutic agent has been explored in the treatment of schizophrenia, depression, anxiety, and other related disorders.
properties
IUPAC Name |
5-[3-[4-(4-fluorophenyl)piperazin-1-yl]piperidine-1-carbonyl]-1H-pyrazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN5O2/c21-15-3-5-16(6-4-15)24-8-10-25(11-9-24)17-2-1-7-26(14-17)20(28)18-12-23-19(27)13-22-18/h3-6,12-13,17H,1-2,7-11,14H2,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBCWYIJDHPOCMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CNC(=O)C=N2)N3CCN(CC3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-chloro-4,6-dimethyl-2-(4-nitrophenyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B5377471.png)
![N-isopropyl-2-[4-(4-morpholinylsulfonyl)phenoxy]propanamide](/img/structure/B5377479.png)
![2,2,2-trifluoro-N-{[(4-isopropylphenyl)amino]carbonyl}acetamide](/img/structure/B5377485.png)

![N-[1-(2-chlorobenzyl)-5-oxopyrrolidin-3-yl]-2-ethylbenzamide](/img/structure/B5377491.png)
![N-{1-[(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]pyrrolidin-3-yl}acetamide](/img/structure/B5377493.png)
![methyl 4-{5-[2-cyano-2-(6-methyl-1H-benzimidazol-2-yl)vinyl]-2-furyl}benzoate](/img/structure/B5377498.png)

![N-dibenzo[b,d]furan-3-yl-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide](/img/structure/B5377522.png)
![2-(1H-benzimidazol-2-yl)-3-{4-[(4-chlorophenyl)thio]-3-nitrophenyl}acrylonitrile](/img/structure/B5377530.png)
![4-amino-N'-[(4-chlorobenzoyl)oxy]-1,2,5-oxadiazole-3-carboximidamide](/img/structure/B5377542.png)
![6-{3-chloro-4-[2-(3-methylphenoxy)ethoxy]benzylidene}-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5377556.png)
![6-methyl-2-oxo-N-[4-(trifluoromethoxy)phenyl]-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B5377565.png)
![methyl 3-[(3-methylbutanoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B5377570.png)